1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
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Overview
Description
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system that includes a cyclopropyl group, a pyridine ring, and a diazepine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of cyclopropylamine and pyridine derivatives, followed by cyclization using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with altered electronic properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b]pyridine: Similar structure but lacks the diazepine ring.
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b]benzodiazepine: Contains a benzene ring instead of a pyridine ring.
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b]triazepine: Contains a triazepine ring instead of a diazepine ring.
Uniqueness
1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is unique due to its specific ring system and the presence of a cyclopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C11H13N3O/c15-11-4-6-14(8-1-2-8)10-3-5-12-7-9(10)13-11/h3,5,7-8H,1-2,4,6H2,(H,13,15) |
InChI Key |
YIJHSYYORAJGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(=O)NC3=C2C=CN=C3 |
Origin of Product |
United States |
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